molecular formula C6H13O7P B073220 MEVALONIC ACID-5-PHOSPHATE CAS No. 1189-94-2

MEVALONIC ACID-5-PHOSPHATE

Cat. No.: B073220
CAS No.: 1189-94-2
M. Wt: 228.14 g/mol
InChI Key: OKZYCXHTTZZYSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-methyl-5-phosphonooxypentanoic acid typically involves the phosphorylation of mevalonic acid. This reaction can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using similar phosphorylating agents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: MEVALONIC ACID-5-PHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

MEVALONIC ACID-5-PHOSPHATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-methyl-5-phosphonooxypentanoic acid involves its role in the mevalonate pathway. It acts as a substrate for the enzyme phosphomevalonate kinase, which catalyzes its conversion to 5-phosphomevalonate. This conversion is a critical step in the biosynthesis of isoprenoids, which are vital for various cellular functions .

Comparison with Similar Compounds

Uniqueness: MEVALONIC ACID-5-PHOSPHATE is unique due to its specific role in the phosphorylation step of the mevalonate pathway. This phosphorylation is crucial for the subsequent steps in the biosynthesis of essential biomolecules .

Properties

IUPAC Name

3-hydroxy-3-methyl-5-phosphonooxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYCXHTTZZYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOP(=O)(O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868263
Record name Phosphomevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-94-2
Record name Phosphomevalonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphomevalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphomevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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MEVALONIC ACID-5-PHOSPHATE
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Reactant of Route 6
MEVALONIC ACID-5-PHOSPHATE

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